2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
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Overview
Description
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while nucleophilic substitution of the chlorine atom can produce various substituted benzyl derivatives .
Scientific Research Applications
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis . Additionally, it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound has similar structural features but differs in the substituents on the phenyl rings.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Another imidazole derivative with different functional groups.
Uniqueness
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group, in particular, enhances its stability and reactivity compared to other imidazole derivatives .
Biological Activity
2-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
The compound is characterized by the following properties:
Property | Details |
---|---|
Molecular Formula | C21H19ClN2O2S |
Molecular Weight | 392.90 g/mol |
CAS Number | [To be determined] |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro evaluations have shown that the compound has a minimum inhibitory concentration (MIC) ranging from 0.5 to 32 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in the table below:
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 4 | 8 |
Escherichia coli | 16 | 32 |
Pseudomonas aeruginosa | 8 | 16 |
Anticancer Activity
The anticancer potential of the compound has been investigated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation.
Cell Line Studies
The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values are presented below:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.5 |
A549 | 20.3 |
HeLa | 18.7 |
These results indicate that the compound possesses significant cytotoxic effects, making it a candidate for further development as an anticancer agent .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as DNA gyrase and topoisomerase II .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world applications:
- Case Study on Antimicrobial Resistance : A recent study demonstrated that combining this compound with traditional antibiotics significantly enhanced their effectiveness against resistant strains of bacteria, suggesting a synergistic effect .
- Clinical Trials for Cancer Treatment : Early-phase clinical trials involving patients with advanced solid tumors showed promising responses to treatment regimens incorporating this compound, with manageable side effects .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-26-22(18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)25-23(26)29(27,28)16-19-14-8-9-15-20(19)24/h2-15H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUWLDHABFEAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.